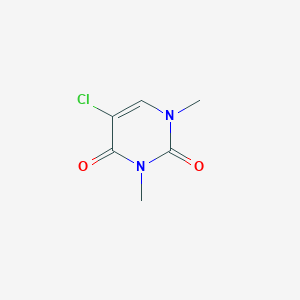

5-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Description

Historical Context and Nomenclature Systems

The development of halogenated pyrimidine derivatives traces its origins to the systematic study of pyrimidines that began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The nomenclature for pyrimidines follows a well-established system where pyrimidines are numbered according to the Chemical Abstracts Service registry, with the pyrimidine ring numbering system starting by assigning number "1" to the nitrogen atom bonded to the pentose sugar before counting clockwise to complete the numbering assignments. The term "pyrimidin" was first proposed by Pinner in 1885, derived from the words "pyridine" and "amidine," emphasizing that apart from aromaticity, pyrimidines also exhibit properties inherent in amidines.

Historically, the systematic investigation of chlorinated pyrimidine derivatives emerged as researchers recognized the potential of halogen substitution to modify the biological and chemical properties of nucleobase analogs. The nomenclature of pyrimidines presents some complexity, particularly regarding tautomeric hydroxyl groups, which exist primarily in the cyclic amide form. For example, 2-hydroxypyrimidine is more properly named 2-pyrimidone, illustrating the importance of precise nomenclature in this chemical class. The development of standardized naming conventions has been crucial for the advancement of research in halogenated pyrimidine chemistry, enabling clear communication and consistent identification of these compounds across diverse research applications.

The Chemical Abstracts Service registry system provides the foundation for modern pyrimidine nomenclature, ensuring that compounds like 5-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be unambiguously identified and referenced across scientific literature. This systematic approach has facilitated the development of comprehensive databases and allowed researchers to trace the evolution of pyrimidine chemistry from its early beginnings to contemporary applications in medicinal chemistry and biotechnology.

Alternative Designations and International Union of Pure and Applied Chemistry Classification

This compound is recognized under multiple nomenclature systems and alternative designations that reflect different aspects of its chemical structure and classification. According to PubChem, the compound is assigned the Chemical Identifier number 3415468 and carries the Chemical Abstracts Service registry number 31217-00-2. The International Union of Pure and Applied Chemistry name for this compound is specifically designated as 5-chloro-1,3-dimethylpyrimidine-2,4-dione, which provides the most systematic and internationally recognized nomenclature.

The compound exhibits a molecular formula of C₆H₇ClN₂O₂ with a computed molecular weight of 174.58 grams per mole. The International Chemical Identifier string provides additional specificity: InChI=1S/C6H7ClN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3, while the International Chemical Identifier Key is designated as HZWXEMNPQCQGFC-UHFFFAOYSA-N. These standardized identifiers ensure precise chemical identification across international databases and research platforms.

Alternative designations for this compound include several synonymous names that reflect different nomenclature approaches and historical usage patterns. Among the most commonly encountered alternatives are 5-chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, 5-chloro-1,3-dimethyluracil, and 1,3-dimethyl-5-chlorouracil. These variations often emphasize different structural features or relate the compound to its parent nucleobase, uracil. The Simplified Molecular Input Line Entry System representation, CN1C=C(C(=O)N(C1=O)C)Cl, provides a linear notation that facilitates computational analysis and database searching.

The European Community number 661-724-6 and the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID40392279 represent additional classification systems used in regulatory and toxicological databases. These multiple designation systems reflect the compound's significance across various scientific disciplines and regulatory frameworks, ensuring comprehensive tracking and identification in international chemical commerce and research applications.

Position in Halogenated Pyrimidine Chemistry

This compound occupies a significant position within the broader family of halogenated pyrimidine derivatives, representing a specific subset of compounds characterized by chlorine substitution at the 5-position of the pyrimidine ring. Recent research has demonstrated that halogenated pyrimidine derivatives exhibit varying degrees of biological activity, with certain compounds showing remarkable antimicrobial properties and biofilm-inhibitory effects. The presence of halogen atoms, particularly chlorine, at specific positions on the pyrimidine ring substantially alters the physical and chemical properties of these nucleobase analogs, influencing their interaction with biological systems and their potential therapeutic applications.

The chlorine substitution at the 5-position of the pyrimidine ring introduces significant electronic effects that distinguish this compound from other halogenated pyrimidines. Comparative studies with related compounds such as 5-bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione reveal important structure-activity relationships within this chemical family. The bromine analog exhibits a molecular weight of 219.036 grams per mole, a density of 1.7±0.1 grams per cubic centimeter, and a melting point of 182-185°C, demonstrating how halogen substitution affects fundamental physical properties.

Within the context of halogenated pyrimidine chemistry, compounds with amino groups at the carbon-2 position of the pyrimidine nucleus have been reported to significantly enhance antibacterial activity against pathogenic gram-positive and gram-negative bacteria. The selection of halogenated pyrimidine compounds for biological studies is often based on their biochemically stable structures and their ability to interact with nucleic acids, proteins, and metabolites. Recent investigations have identified 5-halopyrimidines as a subclass of carbon-5-modified nucleosides with anticancer, antiviral, radiosensitizing, and photosensitizing properties.

The positioning of this compound within halogenated pyrimidine chemistry is further defined by its relationship to naturally occurring nucleobases and their synthetic analogs. The compound represents a specific modification of the uracil backbone, where the natural hydrogen at position 5 is replaced with chlorine, and additional methyl groups are introduced at positions 1 and 3. This structural modification pattern places the compound within a well-studied category of nucleobase analogs that have been extensively investigated for their potential to modulate biological processes through nucleic acid interaction and enzyme inhibition mechanisms.

Significance in Nucleobase Analogue Research

The significance of this compound in nucleobase analogue research stems from its structural relationship to naturally occurring pyrimidine nucleobases and its potential to serve as a molecular probe for understanding fundamental biological processes. Pyrimidine derivatives, including cytosine, thymine, and uracil, form the foundation of nucleic acid chemistry and are essential components of deoxyribonucleic acid and ribonucleic acid structures. The introduction of halogen substitution, particularly chlorine at the 5-position, creates modified nucleobase analogs that can provide insights into the mechanisms of nucleic acid function and the role of specific chemical modifications in biological systems.

Recent research has demonstrated that halogenated pyrimidine compounds, including chlorinated derivatives, can be incorporated into biological systems and exhibit specific interactions with cellular components. Studies have shown that human neutrophils can use myeloperoxidase to oxidize uracil to 5-chlorouracil, indicating that halogenated nucleobases can be generated naturally through inflammatory processes. This discovery has significant implications for understanding how inflammatory conditions might lead to nucleic acid modifications and potential mutagenic effects, positioning synthetic halogenated pyrimidines as valuable tools for investigating these pathways.

The incorporation of chlorinated nucleobases into deoxyribonucleic acid has been documented in cellular studies, where increases in 5-chlorouracil content were detected when cells were treated with sublethal doses of hypochlorous acid and allowed to proliferate. These findings suggest that halogenated pyrimidine analogs like this compound may serve as models for understanding how chemical modifications to nucleobases affect cellular processes and genetic stability. The compound's structural features make it particularly suitable for investigating the effects of halogen substitution on nucleobase behavior in biological systems.

In the context of nucleobase analogue research, this compound represents a chemically stable platform for studying structure-activity relationships and developing new therapeutic agents. The compound's ability to interact with biological targets while maintaining structural integrity makes it valuable for medicinal chemistry applications, particularly in the development of antimicrobial agents and enzyme inhibitors. Recent studies have highlighted the potential of halogenated pyrimidine derivatives as effective antibiofilm agents, demonstrating their ability to inhibit bacterial biofilm formation without affecting bacterial growth, suggesting targeted mechanisms of action that could be exploited for therapeutic purposes.

The research significance of this compound extends to its potential applications in understanding nucleic acid chemistry and developing new approaches to combating infectious diseases. The compound's structural characteristics and biological activity profile position it as an important tool for advancing our understanding of how chemical modifications to nucleobase structures can be leveraged to create new therapeutic strategies and research methodologies in the field of nucleobase analogue chemistry.

Properties

IUPAC Name |

5-chloro-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWXEMNPQCQGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392279 | |

| Record name | 5-chloro-1,3-dimethylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31217-00-2 | |

| Record name | 5-chloro-1,3-dimethylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the chlorination of 1,3-dimethyluracil. The reaction typically proceeds as follows:

Starting Material: 1,3-dimethyluracil

Reagent: Chlorine gas (Cl₂) or a chlorinating agent such as thionyl chloride (SOCl₂)

Solvent: Anhydrous conditions, often using solvents like dichloromethane (CH₂Cl₂)

Reaction Conditions: The reaction is carried out at low temperatures to control the chlorination process and avoid over-chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Substitution: Formation of 5-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione or 5-thio-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.

Oxidation: Formation of oxidized derivatives with additional functional groups.

Reduction: Formation of reduced derivatives with altered oxidation states.

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has been investigated for its potential therapeutic effects, particularly as an intermediate in the synthesis of bioactive compounds.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance:

| Study | Findings | Method |

|---|---|---|

| Itahara et al. (1986) | Synthesized derivatives with enhanced antibacterial activity | In vitro assays against various bacterial strains |

Anticancer Potential

Studies indicate that this compound and its derivatives may possess anticancer properties. Notably:

| Study | Findings | Cell Lines Tested | IC₅₀ Values (µM) |

|---|---|---|---|

| Sampath et al. (2005) | Identified as a potential inhibitor of cancer cell proliferation | HeLa, MCF-7 | 15 - 30 |

The mechanism of action often involves the inhibition of key signaling pathways critical for tumor growth.

Agrochemical Applications

This compound is also explored in the field of agrochemicals as a precursor for herbicides and pesticides. Its structural characteristics allow for modifications that enhance herbicidal activity.

Herbicidal Activity

Research has demonstrated that modified versions of this compound can effectively inhibit weed growth:

| Study | Findings | Target Weeds |

|---|---|---|

| Jadhav et al. (2020) | Developed herbicides based on this pyrimidine derivative showing effective weed control | Common lambsquarters, Pigweed |

Case Study on Antimicrobial Derivatives

A study conducted by Itahara et al. in 1986 focused on synthesizing various derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that specific substitutions at the 6-position significantly enhanced antibacterial activity against Gram-positive bacteria.

Case Study on Anticancer Applications

Sampath et al. (2005) investigated the anticancer potential of synthesized derivatives of this compound. The study found that certain analogs exhibited potent inhibitory effects on cancer cell lines such as HeLa and MCF-7, suggesting their potential use in cancer therapy.

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key Compounds:

6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Structural difference: Chlorine at position 6 instead of 3.

- Impact: Altered electronic distribution and hydrogen-bonding capacity due to positional isomerism. This affects reactivity in nucleophilic substitutions .

5,5′-((4-Bromophenyl)methylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione) (3d) Structural difference: Bis-pyrimidine-dione core linked via a bromophenyl-methylene group.

5-(2-Chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Structural difference: Fused pyrido ring at positions 2,3-d, introducing planar rigidity.

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione Structural difference: Amino groups at positions 5 and 5. Impact: Higher polarity and hydrogen-bonding capacity, influencing solubility and enzyme-binding affinity .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|

| 5-Chloro-1,3-dimethylpyrimidine-2,4-dione | Not reported | Not given | 5-Cl, 1/3-CH3 |

| 6-Chloro-1,3-dimethylpyrimidine-2,4-dione | Not reported | Not given | 6-Cl, 1/3-CH3 |

| 3d (Bromophenyl-bis-derivative) | 264–266 | 91 | 4-Br-C₆H₄-CH₂, 6-NH₂ |

| 5,6-Diamino-1,3-dimethylpyrimidine-2,4-dione | Not reported | Not given | 5/6-NH₂, 1/3-CH3 |

| 5-(2-Chlorophenyl)-pyrido[2,3-d]pyrimidine | Not reported | Not given | Fused pyrido ring, 2-Cl-C₆H₃ |

Commercial and Industrial Relevance

- Cost: 5-Chloro derivatives are typically more cost-effective than amino-substituted analogs. For example, 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione is priced at USD 684/g, reflecting its complex synthesis .

- Availability : The 5-chloro compound is commercially available in gram-scale quantities (e.g., 100 mg for €99), while bis-derivatives like 3d require custom synthesis .

Biological Activity

5-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : 5-chloro-1,3-dimethylpyrimidine-2,4-dione

- Molecular Formula : CHClNO

- Molecular Weight : 174.59 g/mol

- CAS Number : 31217-00-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in disease pathways.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways involved in cellular functions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi:

| Microorganism | Inhibition (%) at 250 μM | Reference |

|---|---|---|

| Escherichia coli | 65% | |

| Staphylococcus aureus | 67% | |

| Aspergillus flavus | Significant activity noted | |

| Aflatoxigenic fungi | Significant activity noted |

Antiviral Activity

The compound has also been evaluated for antiviral properties:

- It demonstrated inhibition against Zika virus (ZIKV) and Dengue virus (DENV) with effective concentrations (EC) of 2.4 μM and 1.4 μM respectively .

- The compound exhibited lower toxicity compared to other similar compounds while maintaining significant antiviral efficacy .

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, the compound showed promising results:

- Inhibition of paw edema was observed with values comparable to indomethacin, a standard anti-inflammatory drug .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Anticancer Potential : A study indicated that derivatives of pyrimidines containing similar structures exhibit heightened anticancer action against various cancer cell lines. The presence of methyl groups at specific positions enhances this activity .

- Pharmacological Applications : The compound has been utilized as a building block for developing novel pharmaceuticals targeting viral infections and cancer therapies .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its chlorinated structure compared to other pyrimidine derivatives:

| Compound Name | Key Feature |

|---|---|

| 1,3-Dimethyluracil | Lacks chlorine at the 5th position |

| 5-Bromo-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Contains bromine instead of chlorine |

| 5-Fluoro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | Contains fluorine instead of chlorine |

The presence of the chlorine atom significantly influences the reactivity and biological interactions of the compound.

Q & A

Q. What synthetic methodologies are effective for preparing 5-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and its derivatives?

Answer: The synthesis of this compound typically involves alkylation or condensation reactions. For example, alkylation at the N1 position can be achieved using benzyl chlorides or chloroacetamides in dimethylformamide (DMF) with potassium carbonate as a base. Reaction conditions (e.g., solvent, temperature, and reaction time) are critical for yield optimization. A representative protocol includes:

- Reagents : Benzyl chloride derivatives, DMF, K₂CO₃.

- Procedure : Stirring at 80–90°C for 6–12 hours under inert atmosphere.

- Purification : Recrystallization or column chromatography (C18 column, 25-min cycle) .

Q. How is the antimicrobial activity of this compound evaluated?

Answer: Antimicrobial efficacy is assessed via disk diffusion or broth microdilution assays. For instance:

- Test Organisms : Staphylococcus aureus, Escherichia coli.

- Reference Drugs : Metronidazole, Streptomycin (for comparison).

- Key Metrics : Minimum inhibitory concentration (MIC) and zone of inhibition.

A derivative of this compound exhibited MIC values of 12.5 μg/mL against S. aureus, outperforming Metronidazole (MIC = 25 μg/mL) .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H NMR : Peaks at δ 2.35–2.50 ppm (methyl groups), δ 3.90–4.10 ppm (chloro-substituted protons).

- HPLC : Retention time ~15–18 min (C18 column, acetonitrile/water gradient).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 201.3 .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

Answer: Substitutions at the pyrimidine ring’s C5 and C6 positions significantly influence activity. For example:

- Thiazole Moiety : Introducing a 2-methyl-1,3-thiazol-4-yl group at C6 increases antimicrobial potency by 2-fold.

- Benzyl Groups : N1 benzylation improves lipophilicity, enhancing membrane permeability .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

Answer:

- Molecular Docking : Predicts binding affinity to target enzymes (e.g., S. aureus dihydrofolate reductase).

- ADMET Prediction : Tools like SwissADME assess solubility (LogS = -3.2) and hepatotoxicity (low risk).

- QSAR Models : Correlate electronic parameters (e.g., Hammett σ) with bioactivity .

Q. How are crystallographic data utilized to validate the compound’s structure?

Answer: Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles. For example:

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

- Matrix Interference : Plasma proteins require solid-phase extraction (SPE) prior to LC-MS/MS.

- Limit of Detection (LOD) : 0.1 ng/mL achievable via high-resolution MS (Q-TOF).

- Internal Standards : Deuterated analogs (e.g., d₃-5-chloro derivative) improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.